4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered ring containing sulfur and nitrogen atoms, is a key structural component in many biologically active molecules
Preparation Methods
The synthesis of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, either activating or inhibiting them . For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar compounds to 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
What sets this compound apart is its unique combination of the thiazole ring with an acetyl and benzamide group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRHESKIPAPJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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